molecular formula C23H25N3O3S B2846581 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 933231-27-7

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide

Cat. No. B2846581
CAS RN: 933231-27-7
M. Wt: 423.53
InChI Key: SYCWBWSYQYZYRE-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a furan ring, a pyrimidine ring, and a thioamide group. Furan is a five-membered aromatic ring with oxygen as a heteroatom. Pyrimidine is a six-membered ring with two nitrogen atoms. Thioamides are functional groups that are similar to amides, but with an oxygen atom replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Metabolism and Excretion

Research on related compounds, such as dietary heterocyclic amines and their metabolism by human enzymes like CYP1A2, illustrates the complexity of metabolic pathways and the role of specific enzymes in processing potentially carcinogenic substances. Such studies underscore the importance of understanding the metabolic and excretory pathways of chemicals for assessing their safety and therapeutic potential (Boobis et al., 1994).

Pharmacokinetics

The pharmacokinetics of drugs, including absorption, distribution, metabolism, and excretion (ADME), are crucial for drug development and safety assessment. Research on compounds like ticagrelor, which shares a complex biotransformation pathway, provides valuable insights into the metabolic fate and potential interactions of new chemical entities (Teng et al., 2010).

Toxicology and Safety

Understanding the toxicological profile and safety of compounds is essential for their potential application in medicine or other fields. Studies on the effects of hepatotoxins and carcinogens, such as thioacetamide, offer insights into how chemicals can impact liver function and the importance of monitoring for adverse effects in the development of new compounds (Barker & Smuckler, 1972).

Biomarker Identification

Identifying biomarkers for exposure to specific compounds is critical for environmental and occupational health. Research into metabolites of captan, a fungicide, in human volunteers, for instance, highlights the potential for identifying exposure biomarkers and understanding the metabolic pathways of environmental chemicals (Krieger & Thongsinthusak, 1993).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to a specific protein in the body and altering its function. The presence of multiple functional groups means that this compound could potentially interact with a variety of biological targets .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. This could include in vitro tests to determine its reactivity and stability, as well as in vivo tests to assess its toxicity and efficacy as a potential drug .

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-14-10-15(2)21(16(3)11-14)24-20(27)13-30-22-18-7-4-8-19(18)26(23(28)25-22)12-17-6-5-9-29-17/h5-6,9-11H,4,7-8,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCWBWSYQYZYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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